Benzofuro[3,2-b]quinolin-11(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58585-00-5 |
|---|---|
Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5H-[1]benzofuro[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H9NO2/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |
InChI Key |
IIHLGQTXQZXTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Significance of Fused Quinoline and Benzofuran Cores in Medicinal Chemistry and Organic Synthesis
The distinct architecture of benzofuro[3,2-b]quinolin-11(5H)-one is rooted in the fusion of two biologically significant heterocyclic systems: quinoline (B57606) and benzofuran (B130515). These individual components have long been recognized as "biologically privileged scaffolds," meaning they are molecular frameworks that can interact with a wide range of biological targets, leading to diverse pharmacological activities. scielo.org.za
Quinoline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.gov Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.gov Notably, the quinoline core is central to the structure of well-known antimalarial drugs like chloroquine. nih.gov The versatility of the quinoline motif allows for chemical modifications at various positions, enabling the fine-tuning of its biological effects. nih.gov
Similarly, the benzofuran scaffold, which consists of a benzene ring fused to a furan (B31954) ring, is a prevalent feature in numerous natural products and synthetic drugs. nih.gov First synthesized by Perkin in 1870, benzofuran derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.gov The adaptability of the benzofuran ring system makes it a valuable building block in the design of new therapeutic agents. nih.gov
The strategic combination of these two potent scaffolds into a single, fused structure like this compound is a prime example of the molecular hybridization strategy in drug discovery. researchgate.net This approach aims to create novel chemical entities with potentially enhanced or unique biological activities by integrating two or more pharmacophores. researchgate.net The resulting fused system offers a rigid and planar tetracyclic framework that can intercalate with DNA or interact with specific enzyme active sites, making it a promising candidate for targeted therapies.
Historical Context and Evolution of Benzofuro 3,2 B Quinolinone Chemistry
The synthesis of benzofuro[3,2-b]quinolin-11(5H)-one and its analogs is a complex undertaking that has evolved over time, with chemists developing various strategies to construct this tetracyclic system. The synthetic approaches can generally be categorized based on which part of the molecule is formed in the key ring-closing step. researchgate.net
Early and classical methods for forming such fused heterocyclic systems often relied on intramolecular cyclization reactions. For instance, the synthesis of related benzothieno[3,2-b]quinolin-11(5H)-ones has been achieved through a double intramolecular cyclization using polyphosphoric acid (PPA). nih.gov This approach typically involves the preparation of acylated intermediates that are then induced to form the quinolone ring system. nih.gov
More contemporary and often more efficient synthetic routes have been developed. One notable method involves a tandem N-arylation-cyclization reaction. rsc.org This strategy has been employed in the synthesis of related complex heterocyclic systems, demonstrating its utility in forming the crucial carbon-nitrogen bond and subsequent ring closure. rsc.org Another approach involves the nucleophilic cyclization of carefully designed intermediates. For example, the reaction of 2-hydroxybenzonitriles with 2-nitrophenacylbromides can furnish benzofuran (B130515) intermediates that are then cyclized to form the quinolinone ring. researchgate.net The denitrocyclization of such intermediates has been found to be a particularly useful method. researchgate.net
The synthesis of the benzofuran moiety itself can be achieved through various established reactions, such as the Rap-Stoermer reaction, which involves the reaction of a phenol (B47542) with an α-halo ketone. scielo.org.za Modifications of this and other classical reactions continue to be explored to improve yields and substrate scope.
Further chemical transformations of the core this compound structure are also crucial for developing derivatives with diverse properties. For instance, the quinolone oxygen can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3). researchgate.netnih.gov This chlorinated derivative serves as a versatile intermediate for introducing other functional groups through nucleophilic substitution, allowing for the synthesis of methoxy (B1213986) and dimethylamino derivatives. researchgate.net Additionally, methylation reactions on the quinolone nitrogen have been studied, often resulting in a mixture of N-methyl and O-methyl products. researchgate.net
Overview of Academic Research Trajectories for Benzofuro 3,2 B Quinolin 11 5h One Derivatives
Classical Synthetic Routes to this compound
Condensation Reactions for this compound Formation
Early approaches to the this compound core often involved multi-component condensation reactions. For instance, the Povarov-type reaction, a form of imino Diels-Alder reaction, has been utilized. This reaction can involve the condensation of anilines, aldehydes, and activated alkenes to form tetrahydroquinolines, which can then be further manipulated to yield the desired quinolone structure. The condensation of ethyl 2-(arylimino)acetates or 1-aryl-2-aryliminoethanones with benzo[b]furan can afford 5,6,6a,11b-tetrahydrobenzofuro[2,3-c]quinolines and related benzofuro[2,3-c]quinolines. researchgate.net Similarly, a three-component condensation of tetronic acid with naphthalen-2-amine and formaldehyde (B43269) has been shown to produce benzo[f]furo[3,4-b]quinoline derivatives. researchgate.net Another classical approach involves the condensation of 2-hydroxy-, 2-mercapto-, and 2-ethoxycarbonylamino-benzonitriles with 2-fluoro- or 2-nitrophenacylbromides under alkaline conditions to generate benzofuran (B130515), benzothiophene (B83047), and indole (B1671886) intermediates. These intermediates then undergo nucleophilic cyclization to form the tetracyclic quinolinone core. researchgate.net The condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various methylene-active compounds has also been explored to create coumarin-containing dihydroquinoline moieties. nih.gov
Demethyl-cyclization Approaches in Benzofuro[3,2-b]quinolinone Synthesis
A significant classical strategy involves the demethylation of a methoxy-substituted precursor followed by intramolecular cyclization. A common starting material for this approach is 3-(2-methoxyphenyl)quinolin-4(1H)-one. nih.gov The initial attempts to directly achieve a demethylation/cyclization cascade to form benzofuro[3,2-c]quinoline were not successful. nih.gov This led to the development of a stepwise process. The first step is the chlorination of the quinolinone at the 4-position. This is followed by a demethylation and subsequent intramolecular cyclization to yield the benzofuro[3,2-c]quinoline core. nih.gov This sequential transformation has proven to be efficient and can be conducted under metal-free and mild reaction conditions, providing the desired products in high yields. nih.gov This method is versatile, allowing for the synthesis of various substituted benzofuro[3,2-c]quinolines. nih.gov
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has introduced more efficient and atom-economical catalytic methods for constructing the this compound scaffold.
Copper-Catalyzed Intramolecular Tandem Reactions for Benzofuro[3,2-c]quinolin-6(5H)-one Synthesis
Copper catalysis has emerged as a powerful tool for the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones. One notable method involves the copper(I)-catalyzed intramolecular tandem acylation/O-arylation of methyl 2-[2-(2-bromophenyl)acetamido]benzoates. nih.govacs.org This reaction, utilizing a combination of CuI, 1,10-phenanthroline, and K2CO3 in DMSO at 70 °C, produces the target benzofuro[3,2-c]quinolin-6(5H)-ones in high yields (84–99%). nih.govacs.org This method demonstrates a broad substrate scope, tolerating various functional groups on the phenyl moieties. nih.govacs.org
Another copper-catalyzed approach utilizes 2-[(2-bromophenyl)ethynyl]aniline as a substrate and cesium carbonate (Cs2CO3) as a source of both the carbonyl and ether oxygen atoms. thieme-connect.com With copper(II) acetate (B1210297) as the catalyst and silver carbonate (Ag2CO3) as an additive to improve yields, this cascade reaction proceeds to form benzofuran[3,2-c]quinolin-6[5H]-ones. thieme-connect.com The reaction is sensitive to the electronic nature of the substituents, with electron-donating or moderately electron-withdrawing groups generally providing good yields, while strongly electron-withdrawing groups lead to lower yields. thieme-connect.com
| Catalyst System | Starting Material | Product | Yield (%) | Reference |
| CuI, 1,10-phenanthroline, K2CO3 | Methyl 2-[2-(2-bromophenyl)acetamido]benzoates | Benzofuro[3,2-c]quinolin-6(5H)-ones | 84-99 | nih.govacs.org |
| Cu(OAc)2, Ag2CO3, Cs2CO3 | 2-[(2-Bromophenyl)ethynyl]aniline | Benzofuran[3,2-c]quinolin-6[5H]-ones | 48-79 | thieme-connect.com |
Palladium-Catalyzed Cyclization Strategies for Benzofuro[3,2-b]quinolinone Systems
Palladium catalysis has also been instrumental in the synthesis of benzofuro[3,2-b]pyridine and related quinolinone systems. An efficient method for the synthesis of benzofuro[3,2-b]pyridine 1-oxides involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. nih.govacs.org The resulting products can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines in excellent yields. nih.govacs.org
Another palladium-catalyzed approach involves the dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols. arkat-usa.org This method employs Pd(OAc)2 as the catalyst and Ag2O as the oxidant in hexafluoroisopropanol (HFIP) as the solvent with NaOAc as the base to produce benzofuro[3,2-b]benzofurans. arkat-usa.org Furthermore, palladium-catalyzed cyclization of (2-bromoaryl)(3-arylfuran-2-yl)methanones via C-H activation has been developed for the synthesis of dibenzo[2,3-b]furotropones. mdpi.com
| Catalyst System | Starting Material | Product | Reference |
| Pd(OAc)2, Oxidant | 3-Phenoxypyridine 1-oxides | Benzofuro[3,2-b]pyridine 1-oxides | nih.govacs.org |
| Pd(OAc)2, Ag2O, NaOAc | Benzofurans and 2-Iodophenols | Benzofuro[3,2-b]benzofurans | arkat-usa.org |
| Pd(OAc)2, PCy3·HBF4, Cs2CO3 | (2-Bromoaryl)(3-arylfuran-2-yl)methanones | Dibenzo[2,3-b]furotropones | mdpi.com |
Derivatization Strategies for this compound Scaffolds
Once the core this compound scaffold is constructed, further derivatization is often necessary to explore structure-activity relationships and optimize biological properties. A common strategy involves the conversion of the quinolinone to a more reactive chloro derivative. researchgate.net For example, treatment of the quinolinone with phosphoryl chloride (POCl3) can yield the corresponding 11-chloro-benzothieno[3,2-b]quinolines. nih.gov These chloro derivatives are versatile intermediates that can be subjected to various nucleophilic substitution reactions. For instance, they can be converted to methoxy (B1213986) or dimethylamino derivatives. researchgate.net
Furthermore, the chloro group can be removed via hydrogenation on a palladium-on-carbon catalyst to yield the parent benzofuro[3,2-b]quinoline. nih.gov Alkylation at the nitrogen atom of the quinolone ring is another common derivatization. For example, methylation with iodomethane (B122720) can lead to a mixture of N-methyl and O-methyl derivatives. researchgate.net Additionally, functional groups on the aromatic rings can be introduced or modified. For instance, the introduction of amino side chains, such as [3-(diethylamino)propyl]amino groups, has been shown to be crucial for enhancing the biological activity of some benzofuro[3,2-c]quinolin-6(5H)-one analogues as G-quadruplex DNA stabilizers. nih.gov
Functionalization at Nitrogen (N-substitution)
The nitrogen atom at the 5-position of the quinolinone ring is a key site for derivatization. N-substitution can significantly alter the physicochemical properties and biological activity of the parent compound. A common strategy for functionalization at this position is N-alkylation.
For instance, the methylation of this compound and its sulphur analogue, benzothieno[3,2-b]quinolin-11(5H)-one, can be achieved using iodomethane. This reaction typically leads to a mixture of the major N-methyl derivative and a minor O-methyl derivative. The separation of these isomers is a critical step in obtaining the desired N-substituted product.
Table 1: N-Substitution of this compound Analogues
| Starting Material | Reagent | Product |
| This compound | Iodomethane | 5-Methylthis compound |
| Benzothieno[3,2-b]quinolin-11(5H)-one | Iodomethane | 5-Methylbenzothieno[3,2-b]quinolin-11(5H)-one |
Modifications at the Benzofuran Moiety of this compound
Modification of the benzofuran portion of the molecule offers another avenue for creating structural diversity. This includes the introduction of various substituents onto the benzene (B151609) ring of the benzofuran system. While specific examples for the this compound scaffold are not extensively reported in readily available literature, strategies from related benzofuroquinoline isomers can be considered. For the closely related benzofuro[3,2-c]quinoline system, halogen substituents at different positions on the benzofuran ring are well-tolerated in synthetic sequences. nih.gov
The existence of derivatives such as 3-methoxy-5H- nih.govbenzofuro[3,2-b]quinolin-11-one in chemical databases confirms that substitutions on the benzofuran part are synthetically accessible. nih.gov Such modifications would likely be introduced at an early stage of the synthesis, for example, by using a substituted 2-nitrophenol (B165410) as a starting material.
Table 2: Examples of Substitution Patterns on the Benzofuran Moiety
| Compound Name | Substituent | Position |
| 3-Methoxy-5H- nih.govbenzofuro[3,2-b]quinolin-11-one | Methoxy | 3 |
| Halogenated Benzofuro[3,2-c]quinolines | Halogen (e.g., Cl, Br) | Various |
Substitutions on the Quinoline (B57606) Ring System of this compound
The quinoline ring system provides further opportunities for structural modification. The introduction of substituents can influence the electronic properties and steric profile of the molecule, which can be critical for its interaction with biological targets. As with the benzofuran moiety, detailed studies on the direct substitution of the this compound are limited. However, established methods for the synthesis of substituted quinolines can be applied to the precursors of the target molecule. nih.govijresm.com
For example, the synthesis of benzofuro[3,2-c]quinolines has been achieved with a variety of functional groups on the quinoline ring, including halogens and electron-donating or electron-withdrawing groups. nih.gov These substitutions are typically incorporated by using appropriately substituted anilines in the initial stages of the synthetic route. The introduction of chloro and trifluoromethyl groups on the quinoline ring has been noted in the development of related quinoline-benzofuran hybrids. researchgate.net
Table 3: Examples of Substituents on the Quinoline Ring of Benzofuroquinoline Systems
| Substituent | Position on Quinoline Ring |
| Chloro | Various |
| Trifluoromethyl | Various |
| Methoxy | Various |
| Methyl | Various |
Click Chemistry Applications in Benzofuro[3,2-b]quinolinone Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the derivatization of complex molecules. organic-chemistry.orgnih.govtaylorfrancis.com This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring, which can act as a linker to introduce a wide variety of functional groups.
This methodology has been successfully applied to the benzofuro[3,2-b]quinolinone scaffold. By introducing an alkyne or azide (B81097) handle onto the core structure, a diverse library of derivatives can be synthesized. For example, novel 11-triazole substituted benzofuro[3,2-b]quinolone derivatives have been developed as c-myc G-quadruplex specific stabilizers. This was achieved by reacting an azide-functionalized benzofuro[3,2-b]quinolinone with various alkynes via the CuAAC reaction. The high efficiency, mild reaction conditions, and broad functional group tolerance of the CuAAC reaction make it an ideal strategy for the late-stage functionalization of the benzofuro[3,2-b]quinolinone core. nih.govscispace.com
Table 4: Application of Click Chemistry to Benzofuro[3,2-b]quinolinone
| Reaction Type | Reactants | Product |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-functionalized benzofuro[3,2-b]quinolinone + Terminal Alkyne | 1,2,3-Triazole-substituted benzofuro[3,2-b]quinolinone |
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods provide detailed information about the molecular structure by observing the interaction of the compound with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation. While specific analytical data for the parent compound is not always available, extensive studies on its derivatives provide a strong basis for its characterization. sigmaaldrich.cnnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. Although detailed NMR spectral data for the unsubstituted this compound are scarce in the available literature, analysis of related structures and derivatives allows for the prediction of its spectral characteristics. researchgate.netresearchgate.nettsijournals.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran and quinoline rings, typically in the range of 7.0-9.0 ppm. The N-H proton of the quinolinone ring would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all 15 carbon atoms in the structure. The carbonyl carbon (C=O) of the quinolinone moiety is expected to resonate at a significantly downfield position, typically in the range of 160-180 ppm. Aromatic carbons and carbons of the furan (B31954) ring would appear in the 110-155 ppm region. Computational methods are often used alongside experimental data for precise assignment of chemical shifts in complex heterocyclic systems. researchgate.nettsijournals.com
Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 – 9.0 | 110 – 145 |
| N-H | Downfield, broad singlet | - |
| Quaternary Aromatic C | - | 120 – 155 |
| C=O | - | 160 – 180 |
| C-O (furan) | - | 145 – 155 |
Note: These are predicted values based on the analysis of analogous compounds.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals of protons and carbons, especially in complex overlapping aromatic regions. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
Studies on related quinolinone and benzofuran structures provide a basis for assigning these vibrational modes. scielo.br For instance, the analysis of various quinolinone derivatives shows characteristic peaks that can be extrapolated to the target compound.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100 - 3300 (broad) |
| C=O (Amide) | Stretching | 1650 - 1690 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aromatic) | Bending (out-of-plane) | 700 - 900 |
Note: These are predicted values based on typical functional group absorption regions and data from similar compounds.
The presence of a strong absorption band for the carbonyl group (C=O) and a broad band for the N-H stretch would be key indicators confirming the quinolinone structure.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental composition.
The molecular formula for this compound is C₁₅H₉NO₂. The expected monoisotopic mass would be approximately 235.0633 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this value. Further fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing the stable tetracyclic core.
X-ray Crystallographic Analysis of this compound and its Analogues
While a specific crystal structure for the parent this compound is not found in the reviewed literature, crystallographic studies on its analogues, such as substituted quinolinones and benzofuro-indolones, have been reported. scielo.brbeilstein-journals.orgnih.gov These studies reveal that the core heterocyclic systems are generally planar. For example, the analysis of related quinolinone derivatives shows a nearly planar arrangement of the fused rings. scielo.br Similarly, the crystal structure of benzofuro[3,2-b]indol-3-one derivatives, which share the benzofuran moiety fused to a nitrogen-containing ring, confirms the planarity and relative configuration of the fused system. nih.gov
Based on these analogous structures, it is expected that the tetracyclic framework of this compound would also be largely planar. X-ray analysis would be crucial to confirm this planarity and to detail the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.
Conformational Studies and Stereochemical Aspects of this compound
The study of conformation and stereochemistry examines the three-dimensional arrangement of atoms and the different spatial arrangements a molecule can adopt. windows.net
For the unsubstituted this compound, the molecule is expected to be largely planar due to the extensive system of fused aromatic and heterocyclic rings. This planarity limits the number of possible conformations. The primary stereochemical consideration for this molecule is the potential for tautomerism.
Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. This compound can exist in a lactam-lactim tautomeric equilibrium.
Lactam form: This is the this compound structure, containing a carbonyl group (C=O) and an N-H bond within the quinoline ring.
Lactim form: This tautomer, Benzofuro[3,2-b]quinolin-11-ol, would feature a hydroxyl group (-OH) and an imine (C=N) bond.
The equilibrium between these two forms is a key conformational and stereochemical aspect. Spectroscopic studies, particularly in different solvents, can provide insight into the predominant tautomeric form. Generally, in quinolinone systems, the lactam form is more stable and thus the predominant species. rsc.org
The parent molecule is achiral. However, the introduction of substituents onto the ring system could potentially create chiral centers or, in some cases of restricted bond rotation, lead to atropisomerism, a type of axial chirality. Studies on related heterocyclic systems have explored such stereochemical complexities. rsc.org
Computational Chemistry and Molecular Modeling of Benzofuro 3,2 B Quinolin 11 5h One
Density Functional Theory (DFT) Calculations for Electronic Structure of Benzofuro[3,2-b]quinolin-11(5H)-one
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mpg.de It allows for the calculation of various molecular properties, providing a deep understanding of the molecule's reactivity, stability, and spectroscopic characteristics. mpg.denih.gov For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
While specific DFT studies on the parent this compound are not extensively documented in publicly available literature, the methodology is widely applied to related heterocyclic systems like quinoline (B57606) and benzofuran (B130515). youtube.comrsc.org For instance, DFT calculations on quinoline have been used to study its molecular structure, vibrational frequencies, and electronic absorption spectra. youtube.com Such studies typically employ functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. nih.gov
The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are crucial for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for understanding its interaction with biological targets. These computational insights are instrumental in the rational design of derivatives with enhanced biological activity.
| Calculated Property | Significance in Drug Design | Typical DFT Functional/Basis Set |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. | B3LYP/6-31G* |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor-ligand interactions. | B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | Provides insight into the charge distribution within the molecule. | PBE/6-31G(d) |
| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. | B3LYP/cc-pVTZ |
This table represents typical properties and methods used in DFT analysis of heterocyclic compounds and serves as an illustrative guide for potential studies on this compound.
Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
A significant study in this area involves the discovery of novel benzofuro[3,2-b]quinoline derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), both of which are crucial targets in cancer therapy. nih.govresearchgate.net In this research, a series of derivatives were synthesized and evaluated for their anti-proliferative activities. researchgate.net
Molecular docking simulations were performed to understand the binding mode of these derivatives within the active site of CDK2. The results revealed key interactions that contribute to the inhibitory activity. For example, the quinoline nitrogen was often found to form a crucial hydrogen bond with the hinge region of the kinase, a common feature for many kinase inhibitors. mdpi.com
The following table summarizes the key interactions observed for a representative active derivative from the study on dual CDK2/Topo I inhibitors.
| Ligand Derivative | Target Protein | Key Interacting Residues | Observed Interactions | Significance |
| ZLHQ-5f (a benzofuro[3,2-b]quinoline derivative) | CDK2 | LEU83 | Hydrogen bond with the backbone NH | Anchors the ligand in the ATP binding pocket. |
| LYS33 | Hydrogen bond with the side chain | Contributes to binding affinity. | ||
| ASP86 | Ionic interaction with the side chain | Enhances the stability of the complex. |
This table is based on findings from studies on benzofuro[3,2-b]quinoline derivatives and illustrates the type of data generated from molecular docking simulations. researchgate.netmdpi.com
These simulations provide a rational basis for the observed structure-activity relationships and guide the design of new analogues with improved binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Sampling of this compound
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules and their complexes over time. nih.gov This method is used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of the ligand and the protein. chemrxiv.orgugm.ac.id
Analysis of the MD trajectory can reveal important information, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking studies throughout the simulation. ugm.ac.id
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity.
The table below illustrates the kind of data that would be generated from an MD simulation study of a this compound derivative complexed with a target protein.
| Simulation Parameter | Typical Value/Observation | Interpretation |
| Ligand RMSD | < 2.0 Å | The ligand remains stably bound in the active site. |
| Protein Backbone RMSD | < 3.0 Å | The overall protein structure is stable. |
| Key Hydrogen Bond Occupancy | > 70% | The specific interaction is persistent and important for binding. |
This table is illustrative and based on general observations from MD simulations of protein-ligand complexes. mdpi.comugm.ac.id
MD simulations are crucial for validating docking results and providing a more dynamic and realistic view of the ligand-target interactions, thereby increasing the confidence in the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is widely used in drug design to predict the activity of new compounds and to optimize lead structures. youtube.comnih.gov
For this compound analogues, a QSAR study would involve a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values). A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Molecular shape, surface area, volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a QSAR model that correlates a selection of these descriptors with the biological activity. unair.ac.id
A hypothetical QSAR model for the anticancer activity of this compound analogues might look like the following equation:
pIC50 = c0 + c1 * LogP + c2 * Dipole_Moment + c3 * HOMO_Energy
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is a measure of lipophilicity, and the other terms are quantum chemical descriptors. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.
The quality of a QSAR model is assessed by several statistical parameters, as shown in the table below.
| Statistical Parameter | Acceptable Value | Description |
| R² (Coefficient of determination) | > 0.6 | Indicates the goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model for the training set. |
| R²_pred (External R²) | > 0.5 | Measures the predictive ability of the model for an external test set. |
This table presents common statistical metrics for validating a QSAR model. unair.ac.id
A validated QSAR model can be a powerful tool to predict the activity of unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Mechanistic Investigations of Biological Activities of Benzofuro 3,2 B Quinolin 11 5h One Derivatives
Anti-Cancer Activity: Cellular and Molecular Mechanisms in vitro
Research into the anti-cancer properties of benzofuro[3,2-b]quinolin-11(5H)-one derivatives has unveiled a multi-pronged approach to inhibiting cancer cell growth. These compounds have been shown to target several key pathways and molecules involved in cell proliferation, survival, and genomic stability.
Inhibition of Cyclin-Dependent Kinases (CDK2) by this compound Derivatives
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are pivotal enzymes that drive the progression of the cell cycle. nih.gov Consequently, the inhibition of CDKs, particularly CDK2 which is active in the G1/S and S phases, represents a key strategy in cancer therapy.
A series of novel benzofuro[3,2-b]quinoline alkaloid derivatives have been identified as potent inhibitors of CDK2. mdpi.com One notable compound, ZLHQ-5f, emerged from a scaffold hopping strategy and demonstrated significant CDK2 inhibitory activity. mdpi.com This inhibition of CDK2 by this compound derivatives contributes to their anti-proliferative effects by preventing cancer cells from transitioning from the G1 to the S phase of the cell cycle. mdpi.com
Table 1: CDK2 Inhibitory Activity of Selected Benzofuran (B130515) Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 5d (Oxindole/benzofuran hybrid) | CDK2 | 37.77 | - | nih.gov |
| 5f (Oxindole/benzofuran hybrid) | CDK2 | 52.75 | - | nih.gov |
| ZLHQ-5f | CDK2 | Promising Activity | HCT116 | mdpi.com |
Topoisomerase I (Topo I) Inhibition by this compound Analogues
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA by catalyzing the breaking and rejoining of DNA strands. Topoisomerase I (Topo I) is a particularly attractive target for cancer therapy because its inhibition leads to the accumulation of single-strand DNA breaks, which can trigger cell death.
The unique planar structure of the benzofuro[3,2-b]quinoline core makes it an effective DNA intercalator and, consequently, a potent inhibitor of Topo I. mdpi.com Compound ZLHQ-5f, in addition to its CDK2 inhibitory activity, has been identified as a dual inhibitor, also targeting Topo I. mdpi.com This dual-action mechanism enhances its anti-cancer efficacy, as it simultaneously halts cell cycle progression and induces DNA damage.
Table 2: Topoisomerase I Inhibitory Activity of a this compound Analogue
| Compound | Target | Activity | Reference |
|---|---|---|---|
| ZLHQ-5f | Topoisomerase I | Inhibitory Activity | mdpi.com |
G-Quadruplex Stabilization by this compound Derivatives
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA, which are prevalent in telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, such as c-MYC, thereby impeding cancer cell proliferation.
Derivatives of the benzofuroquinoline scaffold have been investigated for their ability to bind to and stabilize G-quadruplex DNA. The introduction of a peptidyl group to benzofuro[3,2-b]quinoline derivatives has been shown to significantly improve their selectivity for telomeric G-quadruplex DNA over duplex DNA. This targeted stabilization represents a sophisticated mechanism for the anti-cancer action of these compounds.
Induction of Apoptosis Pathways by this compound Derivatives in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A key feature of cancer cells is their ability to evade apoptosis. Therefore, the induction of apoptosis is a primary goal of many cancer therapies.
This compound derivatives have been shown to effectively trigger apoptotic pathways in cancer cells. For instance, compound ZLHQ-5f induces apoptosis in HCT116 human colon carcinoma cells. mdpi.com The pro-apoptotic effects of related benzofuran derivatives are often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Studies on other benzofuran derivatives have demonstrated apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.
Modulation of Cell Cycle Progression by this compound Compounds
As a direct consequence of their inhibitory effects on key cell cycle regulators like CDK2, this compound compounds effectively modulate cell cycle progression in cancer cells. By halting the cell cycle at specific checkpoints, these compounds prevent the replication of damaged DNA and can ultimately lead to cell death.
Compound ZLHQ-5f has been observed to arrest the cell cycle in the S-phase in HCT116 cells. mdpi.com This S-phase arrest is consistent with its dual inhibition of CDK2 and Topo I, both of which play critical roles during this phase of DNA replication. Other related heterocyclic compounds have been shown to induce a G2/M phase arrest, suggesting that the specific substitution pattern on the benzofuroquinoline scaffold can influence the precise point of cell cycle blockade.
Table 3: Cell Cycle Effects of a this compound Derivative
| Compound | Effect | Cell Line | Reference |
|---|---|---|---|
| ZLHQ-5f | S-phase arrest | HCT116 | mdpi.com |
Inhibition of Other Cancer-Related Molecular Targets (e.g., protein kinases, tubulin polymerization)
The therapeutic utility of this compound derivatives is further underscored by their ability to interact with other molecular targets implicated in cancer.
Protein Kinases: Beyond CDK2, analogues with a similar benzofuro-heterocycle core have demonstrated inhibitory activity against other protein kinases. For example, benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been synthesized as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), both of which are crucial in the signaling pathways of various leukemias and lymphomas. Compound 16b , a benzofuro[3,2-b]pyridin-2(1H)-one derivative, showed potent inhibition of both Btk and PI3Kδ.
Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a clinically validated anti-cancer strategy. Certain quinoline-benzofuran conjugates have been reported to inhibit tubulin assembly, suggesting that this may be another avenue through which this compound derivatives exert their anti-cancer effects. mdpi.com
Table 4: Inhibition of Other Cancer-Related Targets by Benzofuro-Fused Heterocycles
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 16b (Benzofuro[3,2-b]pyridin-2(1H)-one derivative) | Btk | 139 | |
| 16b (Benzofuro[3,2-b]pyridin-2(1H)-one derivative) | PI3Kδ | 275 |
Antimicrobial Activity: Mechanistic Insights from in vitro Studies
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. nih.gov Derivatives of the this compound scaffold have been identified as a promising class of compounds, exhibiting a range of antimicrobial activities.
A key target for the development of new antibiotics is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. nih.govresearchgate.net In vitro studies have demonstrated that certain this compound derivatives, specifically N-methylbenzofuro[3,2-b]quinolinium compounds, function as potent inhibitors of FtsZ. nih.govnih.gov This inhibition disrupts the protein's normal function, leading to a failure of cell division and subsequent bacterial death. nih.govnih.gov
The mechanism of action involves the suppression of both FtsZ polymerization and its GTPase activity. nih.gov Molecular docking studies suggest these compounds interact with the C-terminal interdomain cleft of the FtsZ protein. nih.gov This disruption of FtsZ function manifests physically as cell elongation, a hallmark of bacterial cell division inhibition, which has been observed in both Bacillus subtilis and Escherichia coli cells treated with these derivatives. nih.gov
These compounds have shown significant antibacterial activity against a variety of pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and NDM-1 Escherichia coli. nih.gov The potent activity against resistant bacteria, coupled with low cytotoxicity against mammalian cells, marks these FtsZ-targeting benzofuroquinolinium derivatives as a valuable chemotype for future antibacterial drug development. researchgate.net
Table 1: Antibacterial Activity of Benzofuroquinolinium Derivatives Against Resistant Strains
| Compound Type | Target Pathogen | Mechanism of Action | Observed Effects |
| N-methylbenzofuro[3,2-b]quinolinium derivatives | Methicillin-resistant S. aureus (MRSA) | FtsZ Inhibition | Potent antibacterial activity nih.govnih.gov |
| N-methylbenzofuro[3,2-b]quinolinium derivatives | Vancomycin-resistant E. faecium (VREF) | FtsZ Inhibition | Potent antibacterial activity nih.govnih.gov |
| Benzofuroquinolinium derivatives | NDM-1 Escherichia coli | FtsZ Inhibition | Potent antibacterial activity nih.gov |
| Benzofuroquinolinium derivative (Compound 5) | E. coli & B. subtilis | FtsZ Polymerization Inhibition | Dose-dependent inhibition of FtsZ polymerization, cell elongation nih.gov |
Analogues of the core chemical structure have been investigated for their potential against opportunistic fungal pathogens, which are a major concern for immunocompromised individuals. nih.gov Studies on the related 5-methylbenzothieno[3,2-b]quinolinium ring system, a sulfur-containing bioisostere, have identified compounds with significant antifungal properties. nih.gov
Substitutions on this quinolinium ring system were explored to enhance the antifungal profile. nih.gov A 3-methoxy substituted analog demonstrated activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Furthermore, a 4-chloro substituted analog showed moderately increased activity against C. neoformans and A. fumigatus. nih.gov The effectiveness of these specific derivatives was later validated in murine models of candidiasis and cryptococcosis, respectively. nih.gov While the precise molecular mechanism is not fully elucidated in the referenced studies, the structure-activity relationship suggests that substitutions at specific positions on the fused ring system are key to improving potency against pathogenic fungi. nih.gov
Table 2: Antifungal Activity of 5-Methylbenzothieno[3,2-b]quinolinium Analogs
| Compound Analog | Fungal Pathogen | Activity Noted |
| 3-methoxy (10b) | Candida albicans | Active nih.gov |
| 3-methoxy (10b) | Cryptococcus neoformans | Active nih.gov |
| 3-methoxy (10b) | Aspergillus fumigatus | Active nih.gov |
| 4-chloro (10f) | Cryptococcus neoformans | Moderately increased activity nih.gov |
| 4-chloro (10f) | Aspergillus fumigatus | Moderately increased activity nih.gov |
The search for new antituberculosis (anti-TB) agents has led to the investigation of related isomers, such as benzofuro[2,3-b]quinoline derivatives. nih.govresearchgate.net A series of 11-alkoxylated and 11-aminated derivatives of this isomeric scaffold were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net
The research revealed that the substitution at the 11-position is critical for activity. nih.gov Structure-activity relationship studies indicated that 11-arylaminated derivatives were more potent against M. tuberculosis than their 11-aryloxylated counterparts. nih.gov Among the tested compounds, specific derivatives with small substituents showed particularly high efficacy. nih.govresearchgate.net Notably, 11-methoxybenzofuro[2,3-b]quinoline, 11-methylaminobenzofuro[2,3-b]quinoline, and 11-dimethylaminobenzofuro[2,3-b]quinoline exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values below 0.20 µg/mL. nih.govresearchgate.net These compounds also displayed low cytotoxicity against VERO cells, indicating a favorable selectivity index. nih.govresearchgate.net
Table 3: Antitubercular Activity of Benzofuro[2,3-b]quinoline Derivatives
| Compound | Activity against M. tuberculosis (MIC) | Cytotoxicity against VERO cells (IC₅₀) | Selectivity Index (SI) |
| 11-methoxybenzofuro[2,3-b]quinoline (4) | <0.20 µg/mL nih.gov | 11.77 µg/mL nih.gov | >58.85 nih.gov |
| 11-methylaminobenzofuro[2,3-b]quinoline (9) | <0.20 µg/mL nih.gov | 5.55 µg/mL nih.gov | >27.75 nih.gov |
| 11-dimethylaminobenzofuro[2,3-b]quinoline (14) | <0.20 µg/mL nih.gov | >30.00 µg/mL nih.gov | >150 nih.gov |
Other Documented Biological Activities and Their Underlying Mechanisms
No information was found regarding the angiogenesis inhibition activity of Benzofuro[3,2-c]quinolin-6(5H)-one derivatives in the provided search results.
No information was found regarding the inhibition of Plasmodium falciparum cyclin-dependent kinase (Pfmrk) by Benzofuro[3,2-c]quinolin-6(5H)-one derivatives in the provided search results. Cyclin-dependent kinases are recognized as crucial regulators in the P. falciparum life cycle and potential drug targets. nih.govnih.gov
Antiosteoporosis Activity Related to Benzofuro[3,2-c]quinolin-6(5H)-one Derivatives
Derivatives of the benzofuro[3,2-c]quinoline scaffold have been identified as a promising class of compounds in the investigation of novel treatments for osteoporosis. Research has indicated that these compounds can exhibit a dual mechanism of action, possessing both a potent inhibitory effect on bone resorption and a stimulatory effect on ossification. google.com This dual activity makes them particularly interesting candidates for osteoporosis therapy, which is characterized by an imbalance between the activity of bone-resorbing osteoclasts and bone-forming osteoblasts. The core structure is seen as a valuable scaffold for the development of orally active osteogenic agents.
Mechanistic studies into related benzofuran derivatives have provided further insight into the pathways through which these compounds may exert their effects. One area of investigation has focused on their ability to promote the differentiation of osteoblasts, the cells responsible for new bone formation.
A notable mechanism identified is the upregulation of Bone Morphogenetic Protein 2 (BMP-2), a key signaling protein that induces the differentiation of mesenchymal stem cells into osteoblasts. nih.gov For instance, the 6-methoxy benzofuran derivative, known as compound 125 , has been shown to accelerate bone turnover and increase the proportion of osteoblasts through this BMP-2 upregulation pathway. nih.gov Further structure-activity relationship studies led to the development of derivative I-9 , which demonstrated significantly higher efficacy than both its parent compound and the established osteoporosis treatment teriparatide in a zebrafish model. nih.gov
Another identified mechanism of action for a different benzofuran derivative involves the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) was found to potently inhibit CDK8 activity, which is suggested to be the pathway for its osteoblastogenic activity. nih.gov In studies using ovariectomized rats, a common model for postmenopausal osteoporosis, this compound was shown to increase femoral bone mineral density, bone volume, and mineral content. nih.gov
These findings highlight the potential of the benzofuro[3,2-c]quinoline core and related benzofuran structures in the development of new antiosteoporosis drugs that act by stimulating bone formation through various cellular pathways.
Table 1: Research Findings on the Antiosteoporosis Activity of Benzofuran Derivatives
| Compound ID | Chemical Name/Description | Proposed Mechanism of Action | Key Research Findings | Reference(s) |
| Compound 125 | 6-Methoxy benzofuran derivative | Upregulation of Bone Morphogenetic Protein 2 (BMP-2) | Accelerates bone turnover and increases the proportion of osteoblasts. | nih.gov |
| Derivative I-9 | Derivative of Compound 125 | Upregulation of Bone Morphogenetic Protein 2 (BMP-2) | Showed significantly higher efficacy than compound 125 and teriparatide in a zebrafish osteoporosis model. | nih.gov |
| Compound 23d | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide | Inhibition of Cyclin-Dependent Kinase 8 (CDK8) | Increased femoral bone mineral density, bone volume, and mineral content in ovariectomized rats. | nih.gov |
Structure Activity Relationship Sar Studies of Benzofuro 3,2 B Quinolin 11 5h One Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of benzofuro[3,2-b]quinolin-11(5H)-one derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Studies on the broader class of benzofuro[3,2-b]quinoline alkaloids have provided valuable insights into these relationships, particularly in the context of their anticancer properties.
Research into a series of benzofuro[3,2-b]quinoline derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I) has highlighted key SAR trends. These compounds, which share the core tetracyclic structure with this compound, have demonstrated that modifications at specific positions can significantly modulate their cytotoxic effects. For instance, the introduction of various substituents on the benzenoid rings of the quinoline (B57606) and benzofuran (B130515) moieties has been explored to optimize their antiproliferative activity.
The following table summarizes the impact of different substituents on the antiproliferative activity of a series of benzofuro[3,2-b]quinoline derivatives against the HCT116 human colon cancer cell line.
| Compound | Substituent (R1) | Substituent (R2) | IC50 (µM) against HCT116 |
| ZLHQ-5a | H | H | > 40 |
| ZLHQ-5b | 8-OCH3 | H | 15.28 ± 1.27 |
| ZLHQ-5c | 9-OCH3 | H | 8.96 ± 0.75 |
| ZLHQ-5d | 10-OCH3 | H | 12.54 ± 1.03 |
| ZLHQ-5e | H | 2-OCH3 | 5.31 ± 0.44 |
| ZLHQ-5f | H | 3-OCH3 | 1.89 ± 0.16 |
| ZLHQ-5g | H | 4-OCH3 | 7.62 ± 0.63 |
From this data, it is evident that the introduction of a methoxy (B1213986) group generally enhances cytotoxic activity compared to the unsubstituted parent compound. Notably, the position of the methoxy group is critical. A methoxy group at the 3-position of the benzofuran ring (compound ZLHQ-5f ) resulted in the most potent activity, with an IC50 value of 1.89 µM. This suggests that this region of the molecule is crucial for its interaction with its biological targets.
Scaffold Modifications and Their Influence on Target Selectivity and Potency
Alterations to the core this compound scaffold can lead to significant changes in biological activity, including target selectivity and potency. These modifications can range from minor changes, such as the introduction or removal of a single atom, to more substantial alterations involving the opening or closing of rings.
A pertinent comparison can be drawn with the isomeric benzofuro[3,2-c]quinoline scaffold, which has been investigated for its antileukemia activity. While sharing the same molecular formula, the different arrangement of the nitrogen atom within the quinoline ring system leads to distinct biological profiles. Studies on benzofuro[3,2-c]quinoline derivatives have shown that this scaffold also exhibits potent antiproliferative activity. For example, certain derivatives have demonstrated high selectivity for leukemia cell lines over normal peripheral blood mononuclear cells. researchgate.netmdpi.com
The influence of scaffold modifications can also be observed in the broader context of quinoline and benzofuran derivatives. For instance, the fusion of other heterocyclic rings to the benzofuran or quinoline core can create novel chemical entities with altered biological activities. This strategy, known as scaffold hopping, is a powerful tool in medicinal chemistry for the discovery of new drug candidates with improved properties. nih.gov
The table below illustrates the antiproliferative activity of selected benzofuro[3,2-c]quinoline derivatives against the MV-4-11 leukemia cell line, highlighting the impact of scaffold isomerism on biological activity.
| Compound | Scaffold | IC50 (µM) against MV-4-11 |
| 2a | Benzofuro[3,2-c]quinoline | 1.2 |
| 2e | 5-Hydroxy-benzofuro[3,2-c]quinoline | 0.08 |
| 2p | 8-Methyl-benzofuro[3,2-c]quinoline | 0.15 |
| 2q | 8-Hydroxy-benzofuro[3,2-c]quinoline | 0.11 |
These findings underscore the principle that even subtle changes in the arrangement of the core heterocyclic structure can have a dramatic impact on biological activity and target preference.
Pharmacophore Modeling and Ligand Design Principles Based on this compound Core
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Based on the structure-activity relationship data from benzofuro[3,2-b]quinoline derivatives, a hypothetical pharmacophore model for anticancer activity can be proposed.
The key features of such a pharmacophore model for this compound derivatives would likely include:
A planar aromatic system: The tetracyclic core provides a rigid and planar structure that can engage in π-π stacking interactions with biological targets, such as the base pairs of DNA or aromatic residues in the active site of an enzyme.
Hydrogen bond acceptors: The carbonyl group at position 11 and the nitrogen atom in the quinoline ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a target protein.
Hydrogen bond donors: The N-H group at position 5 can act as a hydrogen bond donor, further anchoring the molecule in a binding pocket.
Hydrophobic regions: The benzenoid rings of the benzofuran and quinoline moieties provide hydrophobic surfaces that can interact with nonpolar regions of a biological target.
Specific substitution patterns: As indicated by the SAR data, the presence and position of substituents, such as methoxy groups, can define specific interaction points that enhance binding affinity and potency. For example, a key interaction site appears to be located around the 3-position of the benzofuran ring.
Future Directions and Emerging Research Avenues for Benzofuro 3,2 B Quinolin 11 5h One
Exploration of Novel Synthetic Methodologies for Enhanced Diversity
The generation of a diverse library of benzofuro[3,2-b]quinolin-11(5H)-one derivatives is paramount for exploring their full potential. While classical methods exist, future research is geared towards more efficient, versatile, and diversity-oriented synthetic strategies.
Novel approaches include tandem cyclizations, which can rapidly construct the complex polycyclic system from simpler precursors in a single step. researchgate.net For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization to produce related polycyclic systems, a strategy that could be adapted for the this compound core. researchgate.net Another promising route involves the nucleophilic cyclization of specifically designed benzofuran (B130515) or benzothiophene (B83047) intermediates, followed by a denitrocyclization reaction, which has been shown to be particularly effective. researchgate.net
Modern catalytic methods are also being explored. The Fischer indolization reaction, when interrupted at the deamination step, has been used to access the related benzofuro[3,2-b]indoline framework, suggesting that controlled cascade reactions could provide novel entry points to the quinolinone core. rsc.org Furthermore, advanced cycloaddition reactions, such as the iridium-catalyzed asymmetric formal [3+2] cycloaddition, represent a frontier in heterocyclic synthesis, offering stereo-controlled access to complex scaffolds from simple starting materials like carboxylic acids and vinylcyclopropanes. acs.org While not yet applied directly, these powerful methods could be harnessed to construct the benzofuran or quinoline (B57606) portions of the molecule with high precision.
Strategies based on a "scaffold hopping" approach are also valuable for generating structural analogs and discovering new biological activities. nih.gov An overview of established and emerging synthetic strategies is provided in the table below.
Interactive Table: Synthetic Methodologies for Benzofuro[3,2-b]quinoline Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Stepwise Cyclization | Sequential chlorination, demethylation, and intramolecular cyclization of quinolin-4(one) precursors. | Metal-free conditions, access to a range of substituted derivatives. | nih.govmdpi.comnih.gov |
| Nucleophilic Cyclization | Reaction of 2-hydroxybenzonitriles with phenacylbromides followed by cyclization. | Useful for creating the core quinolinone structure; can be followed by denitrocyclization. | researchgate.net |
| Tandem Cyclization | Formation of multiple rings in a single synthetic operation from acyclic precursors. | High efficiency and step economy for building molecular complexity. | researchgate.net |
| Interrupted Fischer Indolization | Halting a classical named reaction at an intermediate stage to access novel amine frameworks. | Provides access to unique, non-traditional structural analogs like indolines. | rsc.org |
| Formal [3+2] Cycloaddition | Transition-metal catalyzed ring formation using synthons like vinylcyclopropanes. | Potential for high stereoselectivity and functional group tolerance. | acs.org |
Advanced Mechanistic Investigations of Cellular Pathways
Preliminary research has firmly established the benzofuro[3,2-b]quinoline scaffold as a promising anticancer agent. Future work must focus on detailed mechanistic studies to understand how these molecules exert their effects at a cellular and molecular level.
Derivatives of benzofuro[3,2-b]quinoline have been identified as novel dual inhibitors of Topoisomerase I (Topo I) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Topo I is a critical enzyme involved in relieving torsional stress during DNA replication and transcription, while CDK2 is a master regulator of cell cycle progression. nih.govresearchgate.net The dual-inhibition profile is particularly compelling, as it suggests a multi-pronged attack on cancer cell proliferation. Investigations have shown that these compounds can induce cell cycle arrest in the S-phase and trigger apoptosis in human cancer cell lines, such as HCT116 colon cancer cells. nih.govresearchgate.net
Isomeric benzofuro[3,2-c]quinoline derivatives have demonstrated potent and selective antileukemia activity against cell lines like MV-4-11. nih.govnih.gov This finding warrants a broader screening of this compound derivatives against a panel of leukemia and other cancer cell lines to map their full spectrum of activity. Future mechanistic work should employ techniques such as proteomics and transcriptomics to identify downstream signaling pathways affected by CDK2/Topo I inhibition and to uncover potential off-target effects or novel mechanisms of action.
Rational Design of Next-Generation this compound Derivatives
With key biological targets identified, the rational design of next-generation derivatives can proceed with greater precision. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted structural modifications to the core scaffold.
A key synthetic handle for derivatization is the conversion of the quinolinone oxygen to a more reactive group. For example, the parent quinolinone can be converted into its 11-chloro derivative. researchgate.net This chloro-intermediate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including methoxy (B1213986) and dimethylamino moieties, to systematically probe the structure-activity relationship (SAR). researchgate.net
The design process can be guided by computational modeling to predict how different substituents will interact with the binding sites of CDK2 and Topo I. By systematically modifying the electronics and sterics of the A, B, C, and D rings of the tetracyclic system, researchers can enhance binding affinity and selectivity.
Interactive Table: Rational Design of this compound Derivatives
| Parent Scaffold | Reactive Intermediate | Potential Derivative | Design Rationale | Reference |
|---|---|---|---|---|
| This compound | 11-Chloro-benzofuro[3,2-b]quinoline | 11-Methoxy-benzofuro[3,2-b]quinoline | Introduce hydrogen bond acceptor; modify solubility. | researchgate.net |
| This compound | 11-Chloro-benzofuro[3,2-b]quinoline | 11-Dimethylamino-benzofuro[3,2-b]quinoline | Introduce basic group for salt formation; alter lipophilicity. | researchgate.net |
Potential in Materials Science and Photophysical Applications
Beyond its biomedical potential, the rigid, electron-rich architecture of this compound makes it an intriguing candidate for applications in materials science. The fused aromatic system is inherently chromophoric and potentially fluorescent.
The photophysical properties of quinoline and benzofuran derivatives are well-documented, often exhibiting interesting absorption and emission profiles. researchgate.netrsc.org The fluorescence emission wavelengths and quantum yields of such systems are highly dependent on the electronic effects of substituents on the aromatic rings. researchgate.net This suggests that the this compound scaffold could be systematically tuned to absorb and emit light across the visible spectrum, making it a platform for developing novel fluorophores.
Furthermore, related heterocyclic systems have shown potential as photochromic molecules, which can be reversibly switched between two different isomers with distinct properties using light. acs.org The development of benzofuro[3,2-b]quinoline-based photochromes could lead to applications in optical data storage and smart materials. In a related vein, the synthesis of a difluoroboron-containing complex from a benzofuro[3,2-b]indoline amine resulted in a fluorescent compound, highlighting a pathway to novel emissive materials. rsc.org Finally, many quinoline-based systems can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation, a property useful in photodynamic therapy and photocatalysis. beilstein-journals.org
Q & A
Q. What are the optimized synthetic routes for Benzofuro[3,2-b]quinolin-11(5H)-one, and how can yield/purity be improved?
Methodological Answer:
- Multi-step synthesis : Begin with chlorination using sulfuryl chloride followed by demethylation with hydrobromic acid. Optimize reaction conditions (e.g., temperature, solvent) to achieve >90% yield for intermediates .
- Purification : Use recrystallization (e.g., from DMSO) to enhance purity, as validated by NMR and IR spectroscopy .
- Reagent selection : Polyphosphoric acid (PPA) at 130–135°C facilitates cyclization steps with minimal side products, yielding >84% crude products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. For example, aromatic protons appear at δ 7.2–8.5 ppm, while NH protons resonate at δ 11.5–12.5 ppm .
- GC/MS : Confirm molecular weight (e.g., m/z 285 for C15H9O6 derivatives) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O) near 1650–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be resolved for Benzofuroquinoline derivatives?
Methodological Answer:
- Orthogonal assays : Compare in vitro cytotoxicity (e.g., MTT assay) with apoptosis-specific markers (e.g., caspase-3 activation) to distinguish selective mechanisms .
- Structural analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups at position 3) with activity trends. For example, 3-chloro derivatives show enhanced cytotoxicity due to increased electrophilicity .
- Dose-response profiling : Validate IC50 values across multiple cell lines (e.g., leukemia vs. solid tumors) to assess selectivity windows .
Q. What mechanistic insights explain the formation of the fused benzofuroquinoline core during synthesis?
Methodological Answer:
- Cyclization pathways : Propose a double cyclization mechanism via electrophilic aromatic substitution, supported by DFT calculations or kinetic isotope effects .
- Acid catalysis : Use PPA or POCl3 to protonate carbonyl groups, facilitating intramolecular ring closure. For example, POCl3-mediated chlorination at 110°C achieves >92% yield of chlorinated intermediates .
- Intermediate trapping : Isolate and characterize transient species (e.g., enolates) using low-temperature NMR .
Q. How can in silico ADMET predictions guide the design of Benzofuroquinoline derivatives with improved pharmacokinetics?
Methodological Answer:
- Computational modeling : Use SwissADME or similar tools to predict logP (lipophilicity) and BBB permeability. Derivatives with logP <3.5 show reduced hepatotoxicity risk .
- Metabolic stability : Simulate cytochrome P450 interactions to identify metabolically labile sites (e.g., methoxy groups prone to demethylation) .
- Toxicity filters : Apply Derek Nexus to flag structural alerts (e.g., quinone motifs associated with genotoxicity) .
Data-Driven Experimental Design
Q. How to design a structure-activity relationship (SAR) study for Benzofuroquinoline anticancer agents?
Methodological Answer:
-
Core modifications : Synthesize derivatives with varied substituents (e.g., methyl, vinyl, methoxy) at positions 3, 5, and 11. For example, trans-5-methyl-3-methoxy derivatives exhibit optimal solubility and activity .
-
Biological testing : Prioritize derivatives with IC50 <10 μM against leukemia cell lines (e.g., HL-60) and validate in 3D tumor spheroid models .
-
Data tabulation :
Derivative Substituents IC50 (μM) logP 6b 3,5-dimethyl 2.1 2.8 6d 3-methoxy 4.7 2.1 6f 3-chloro 0.9 3.4
Q. What strategies address low reproducibility in synthetic yields across laboratories?
Methodological Answer:
- Standardized protocols : Pre-dry solvents (e.g., DMF over molecular sieves) and control humidity (<10% RH) to minimize variability .
- Quality control : Use HPLC (C18 column, acetonitrile/water gradient) to verify intermediate purity >95% before proceeding to subsequent steps .
- Inter-lab validation : Share characterized reference samples (e.g., 5H-indolo[3,2-b]quinolin-11(10H)-one) with collaborating groups to calibrate instruments .
Contradiction Analysis
Q. Why do some studies report divergent melting points for structurally similar derivatives?
Methodological Answer:
- Polymorphism : Screen for crystalline forms using X-ray diffraction. For example, trans-3-chloro derivatives may exhibit polymorphs with mp 225–226°C vs. 210–212°C .
- Purity artifacts : Recrystallize compounds twice from ethyl acetate/hexane mixtures and confirm homogeneity via TLC (Rf consistency ±0.05) .
Q. How to reconcile discrepancies in reported biological activity for methoxy-substituted derivatives?
Methodological Answer:
- Assay conditions : Control for serum protein binding (e.g., use <1% FBS in media) to avoid false negatives .
- Metabolite interference : Test stability in cell culture media via LC-MS; methoxy groups may degrade to quinones under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
